

Omipalisib PI3K mTOR pathway inhibition Western blot

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Compound Focus: Omipalisib

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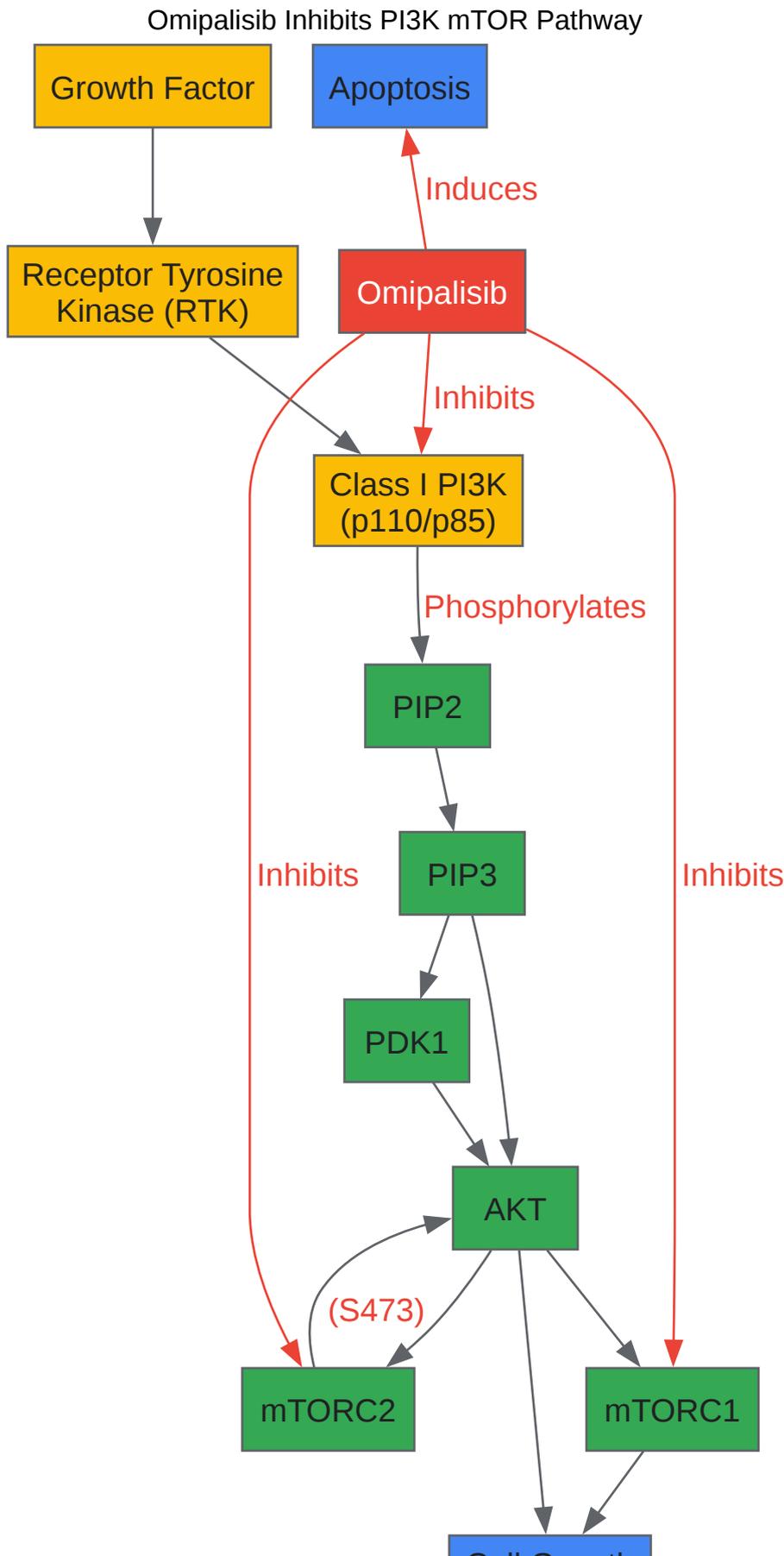
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Mechanism of Action of Omipalisib

Omipalisib is a potent, ATP-competitive, dual inhibitor that targets all four class I PI3K isoforms (p110 α , p110 β , p110 γ , p110 δ) and both mTOR complexes (mTORC1 and mTORC2) [1] [2]. This broad activity allows it to simultaneously block upstream signaling and downstream effector functions within the PI3K/AKT/mTOR pathway, a central signaling network frequently dysregulated in cancer [3].

Upon cellular treatment, **Omipalisib** rapidly suppresses the phosphorylation of key pathway components, including AKT, S6, GSK3 β , and 4EBP1, leading to impaired cancer cell proliferation, cell cycle arrest, and induction of apoptosis [4] [1]. The following diagram illustrates its mechanism and cellular effects.



Cell Growth
& Survival

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Summary of Preclinical Efficacy Data

The antitumor efficacy of **Omipalisib** has been evaluated across various cancer types. The table below summarizes key quantitative findings from *in vitro* studies.

Table 1: In Vitro Antitumor Activity of Omipalisib Monotherapy

Cancer Type	Cell Line Model(s)	Key Assay	Reported IC ₅₀ / Effect	Observed Phenotypic Effects
Burkitt Lymphoma [4]	Raji, Ramos, Daudi	Cell Viability (48h)	0.01 - 1.9 μ M	Dose- & time-dependent decrease in viability; Induction of apoptosis (Annexin V+ up to 59.4%); G1 cell cycle arrest.
Esophageal Squamous Cell Carcinoma [1]	KYSE series	MTT (72h), Clonogenic	Low nM range	Inhibition of proliferation & colony formation; G0/G1 cell cycle arrest; Induction of apoptosis.
Neurocutaneous Melanocytosis [2]	Patient-derived NCM cells	Clonogenic & Viability	Low nM range	Prevention of colony formation; Induction of autophagic cell death.

Omipalisib also shows strong synergistic effects when combined with other agents. The table below outlines findings from combination therapy studies.

Table 2: Efficacy of Omipalisib in Combination Therapy

Cancer Type	Combination Partner	Experimental Model	Key Finding	Proposed Mechanism
Pancreatic Ductal Adenocarcinoma (PDAC) [5]	Trametinib (MEK inhibitor)	<i>In vitro</i> & <i>in vivo</i> (mouse)	Superior reduction in proliferation, tumor growth vs. monotherapy; Prolonged survival.	Concurrent suppression of pERK (MAPK) and pAKT (PI3K) pathways.
Burkitt Lymphoma [4]	Doxorubicin or Dexamethasone	Cell lines (Raji, Ramos, Daudi)	Synergistic anti-tumor activity.	Enhanced induction of cell death.

Experimental Protocol: Analyzing Pathway Inhibition by Western Blot

This protocol provides a detailed methodology for confirming the biochemical inhibition of the PI3K/AKT/mTOR pathway by **Omipalisib** in cultured cancer cell lines, using Western blotting to detect changes in phosphorylation of key signaling proteins [4] [5] [1].

Cell Treatment and Lysis

- **Cell Preparation:** Culture your chosen cancer cell line (e.g., Ramos for BL, KYSE150 for ESCC) under standard conditions. Seed cells at an appropriate density (e.g., $0.5-1.0 \times 10^6$ cells per well in 6-well plates) and allow them to adhere overnight.
- **Drug Treatment:** Prepare a stock solution of **Omipalisib** in DMSO. Treat cells with a range of concentrations (e.g., from low nM to μM) for a predetermined period (e.g., 1-2 hours for acute phosphorylation changes, or 24-72 hours for prolonged effects). **Include a vehicle control (DMSO at the same concentration) and a positive control if available.**
- **Cell Lysis:** After treatment, place the culture plate on ice. Aspirate the media and wash cells with cold PBS. Lyse cells directly in the dish using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Centrifuge the lysates at $\sim 12,000\times g$ for 10 minutes at 4°C to pellet debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

Western Blotting

- **Gel Electrophoresis:** Load an equal amount of total protein (e.g., 20-30 μg) per lane on a 4-15% SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer system.
- **Blocking:** Incubate the membrane in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- **Antibody Probing:** Incubate the membrane with specific primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
- **Washing and Secondary Detection:** Wash the membrane several times with TBST to remove unbound primary antibody. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again thoroughly.
- **Signal Detection:** Develop the blot using a chemiluminescent substrate and image it with a CCD-based system that offers a wide linear dynamic range to ensure accurate quantification [6].

Data Analysis

- **Qualitative Analysis:** Confirm the presence or absence of bands at the expected molecular weights. Successful pathway inhibition by **Omipalisib** should result in a clear reduction in the band intensity for phosphorylated proteins (e.g., p-AKT, p-S6) without affecting the total protein levels [6].
- **Quantitative Analysis:** For rigorous comparison, perform densitometry analysis on the captured images. Normalize the signal intensity of the phosphorylated target protein to its corresponding total protein (e.g., p-AKT / total AKT) or a loading control (e.g., GAPDH, β -Actin). Plot the normalized values to generate a dose-response curve for **Omipalisib** [6].

Key Antibodies for Analysis

Target Protein	Purpose	Expected Outcome Post-Omipalisib
p-AKT (Ser473)	Readout of pathway activity	Decreased phosphorylation
Total AKT	Loading control for AKT	Unchanged
p-S6 (Ser235/236)	Readout of mTORC1 activity	Decreased phosphorylation
Total S6	Loading control for S6	Unchanged

Target Protein	Purpose	Expected Outcome Post-Omipalisib
p-4EBP1	Readout of mTORC1 activity	Decreased phosphorylation
GAPDH / β -Actin	Sample loading control	Unchanged

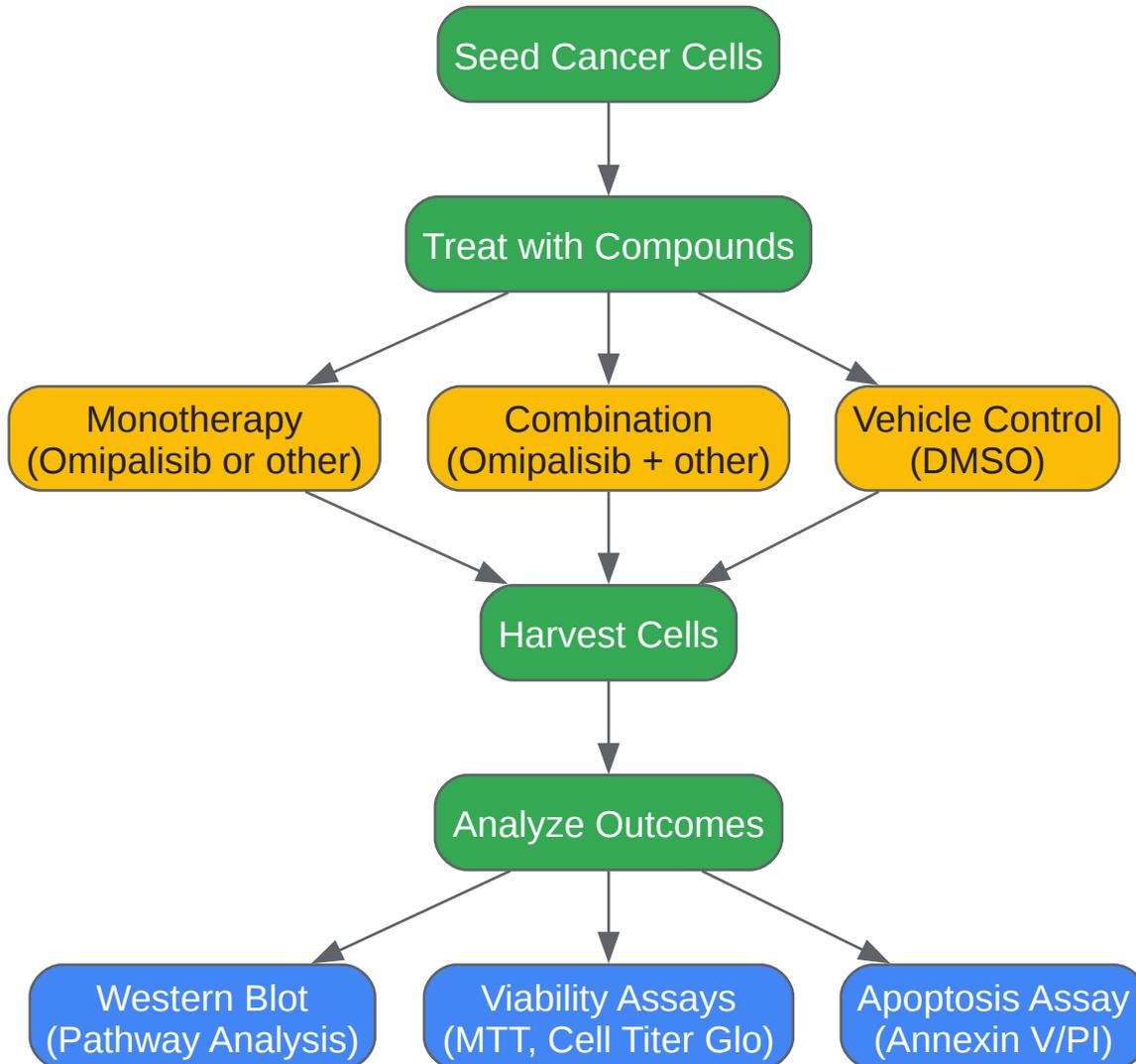
Troubleshooting Common Western Blot Issues

- **High Background:** Ensure adequate blocking and optimize antibody concentrations. Increase the number and duration of washes.
- **Faint or No Bands:** Check antibody specificity and expiry. Confirm efficient protein transfer via Ponceau S staining. Increase protein load or detection exposure time.
- **Non-Specific Bands:** Use a more specific antibody or try a different blocking agent like BSA.
- **Signal Saturation:** For quantitative analysis, this is a critical error. Reduce the protein load or exposure time during imaging to ensure the signal is within the linear dynamic range of your detection system [6].

Rationale for Combination Therapy & Workflow

A key strategy to enhance efficacy and overcome resistance is combining **Omipalisib** with inhibitors of other pathways, such as MAPK [5]. The following diagram outlines the experimental workflow for such a combination study.

Combination Therapy Study Workflow



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